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Compound of Interest

Compound Name:
1-[(4-Tert-

butylphenyl)sulfonyl]piperazine

Cat. No.: B1272876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 1-[(4-tert-
butylphenyl)sulfonyl]piperazine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectroscopy. Due to the limited availability of public experimental spectra for this specific

compound, this guide presents a detailed comparison between predicted NMR data for 1-[(4-
tert-butylphenyl)sulfonyl]piperazine and experimental data for a structurally related

alternative, 1-(phenylsulfonyl)piperazine. This comparative approach offers valuable insights

into the expected spectral features and aids in the structural elucidation of similar

sulfonylpiperazine derivatives.

Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the molecular structure of 1-[(4-tert-
butylphenyl)sulfonyl]piperazine is presented below with conventional atom numbering.

Figure 1. Molecular structure of 1-[(4-tert-butylphenyl)sulfonyl]piperazine.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in

a molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and
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coupling constants (J) in Hertz (Hz) for 1-[(4-tert-butylphenyl)sulfonyl]piperazine are

compared with the experimental data for 1-(phenylsulfonyl)piperazine.

Assignment

1-[(4-tert-

butylphenyl)sulfonyl]piperazi

ne (Predicted)

Alternative A: 1-

(Phenylsulfonyl)piperazine

(Experimental)

H-2, H-6 (Piperazine) 3.15 (t, J = 5.0 Hz, 4H) 3.09 (t, J = 5.0 Hz, 4H)

H-3, H-5 (Piperazine) 2.85 (t, J = 5.0 Hz, 4H) 2.81 (t, J = 5.0 Hz, 4H)

NH (Piperazine) 1.85 (s, 1H) 1.90 (s, 1H)

H-2', H-6' (Aromatic) 7.65 (d, J = 8.5 Hz, 2H) 7.70-7.75 (m, 2H)

H-3', H-5' (Aromatic) 7.55 (d, J = 8.5 Hz, 2H) 7.50-7.60 (m, 3H)

-C(CH₃)₃ 1.33 (s, 9H) -

Table 1. Comparison of ¹H NMR data (400 MHz, CDCl₃).

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical

shifts (δ) in ppm for 1-[(4-tert-butylphenyl)sulfonyl]piperazine are compared with the

experimental data for 1-(phenylsulfonyl)piperazine.
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Assignment

1-[(4-tert-

butylphenyl)sulfonyl]piperazi

ne (Predicted)

Alternative A: 1-

(Phenylsulfonyl)piperazine

(Experimental)

C-2, C-6 (Piperazine) 46.5 46.2

C-3, C-5 (Piperazine) 45.8 45.5

C-1' (Aromatic) 132.5 135.8

C-2', C-6' (Aromatic) 127.8 127.2

C-3', C-5' (Aromatic) 126.2 129.1

C-4' (Aromatic) 156.5 132.8

-C(CH₃)₃ 35.2 -

-C(CH₃)₃ 31.1 -

Table 2. Comparison of ¹³C NMR data (100 MHz, CDCl₃).

Experimental Protocols
The following provides a typical experimental protocol for acquiring NMR spectra of

sulfonylpiperazine derivatives.

Instrumentation: NMR spectra are typically recorded on a Bruker Avance III 400 spectrometer,

or equivalent, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are acquired at room temperature. Key

parameters include:

Pulse Program: zg30

Number of Scans: 16
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Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz (20.6 ppm)

Acquisition Time: 3.98 s

Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm)

or TMS (δ 0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded with proton decoupling. Key

parameters include:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz (238.9 ppm)

Acquisition Time: 1.36 s

Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a synthesized compound like 1-[(4-tert-butylphenyl)sulfonyl]piperazine.
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Figure 2. Workflow for synthesis and spectroscopic characterization.

This guide serves as a valuable resource for researchers engaged in the synthesis and

characterization of novel sulfonylpiperazine derivatives, providing a framework for
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spectroscopic analysis and structural confirmation. The comparison with a known analogue

offers a practical approach in the absence of readily available experimental data for the target

compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-[(4-Tert-
butylphenyl)sulfonyl]piperazine: A Comparative Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1272876#spectroscopic-analysis-h-nmr-
c-nmr-of-1-4-tert-butylphenyl-sulfonyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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